Ubiquinol

説明

特性

IUPAC Name |

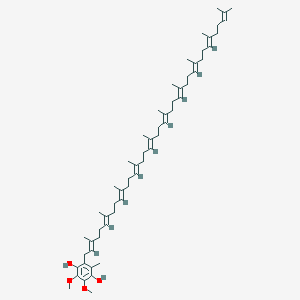

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTNKSLOFHEFPK-UPTCCGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912840 | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

992-78-9, 5677-55-4 | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocoenzyme Q10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBIQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinol-10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Structure and Analysis of Ubiquinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol, the reduced and biologically active form of Coenzyme Q10 (CoQ10), is a critical component of cellular bioenergetics and a potent lipophilic antioxidant. Its unique biochemical structure, comprising a benzoquinol head and a long isoprenoid tail, dictates its function within the mitochondrial electron transport chain and its ability to neutralize free radicals. This technical guide provides a comprehensive overview of the biochemical structure of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and explores its pivotal role in cellular signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Biochemical Structure of this compound

This compound is a lipid-soluble molecule characterized by a 1,4-benzoquinol ring and a polyisoprenoid tail. In humans, the most common form is this compound-10, which possesses 10 isoprene (B109036) units in its tail.[1]

The core structure consists of:

-

A Benzoquinol Head: This is the functional part of the molecule, containing two hydroxyl groups on a benzene (B151609) ring. These hydroxyl groups are responsible for the antioxidant properties of this compound, as they can donate electrons and protons to neutralize free radicals.[2] This head group is also what distinguishes it from its oxidized form, ubiquinone, which has two ketone groups in place of the hydroxyls.[3]

-

A Polyisoprenoid Tail: This long, hydrophobic tail, composed of repeating isoprene units, anchors the molecule within the lipid bilayers of cellular membranes, particularly the inner mitochondrial membrane.[4] The length of this tail can vary among species, but in humans, it is predominantly 10 units long.

The interconversion between this compound (reduced form) and ubiquinone (oxidized form) is a continuous redox cycle that is fundamental to its biological functions.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₉H₉₂O₄ | [5][6] |

| Molecular Weight | 865.36 g/mol | [5][7] |

| IUPAC Name | 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | [8] |

| Synonyms | Reduced Coenzyme Q10, CoQH2, Dihydrocoenzyme Q10 | [6][8] |

| CAS Number | 992-78-9 | [6][7] |

| Appearance | White to light-yellow powder | [6] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and other organic solvents. | [6] |

Experimental Protocols

Synthesis of this compound from Ubiquinone

This protocol describes the chemical reduction of ubiquinone to this compound using ascorbic acid as the reducing agent.

Materials:

-

Ubiquinone (Coenzyme Q10)

-

Ascorbic acid

-

Ethanol (B145695) (100%)

-

Nitrogen gas

-

Heating and stirring apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a round-bottom flask, dissolve 10 g of ubiquinone and 6 g of ascorbic acid in 100 mL of 100% ethanol.[6]

-

Protect the reaction mixture from oxidation by purging the flask with nitrogen gas.[6]

-

Heat the solution to 80°C with continuous stirring.[6]

-

Maintain the reaction at 80°C for 24 hours under a nitrogen atmosphere.[6]

-

After 24 hours, slowly cool the solution to 0°C to facilitate the precipitation of this compound.[6]

-

Collect the white precipitate by filtration.[6]

-

Wash the filter cake three times with cold ethanol to remove any unreacted ascorbic acid and other impurities.[6]

-

Dry the resulting white powder under vacuum to obtain pure this compound.[6]

-

The purity of the synthesized this compound can be confirmed by HPLC analysis.

Purification of this compound by Column Chromatography

While recrystallization is a common purification method, column chromatography can be employed for higher purity. Due to the lipophilic nature of this compound, reverse-phase chromatography is a suitable method.

Materials:

-

Crude this compound sample

-

Silica (B1680970) gel C18 (for reverse-phase chromatography)

-

HPLC-grade methanol (B129727)

-

HPLC-grade n-hexane

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of Silica gel C18 in a mixture of methanol and n-hexane (e.g., 90:10 v/v). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (methanol/n-hexane).

-

Loading: Carefully load the dissolved sample onto the top of the packed column.

-

Elution: Begin the elution process with the methanol/n-hexane mobile phase. The polarity of the mobile phase can be adjusted to optimize separation. Given this compound's non-polar nature, a less polar mobile phase will elute it more slowly.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC with UV detection at approximately 290 nm.

-

Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of this compound.

Method 1: HPLC with UV Detection

-

Column: Primesep D mixed-mode column or a standard C18 reverse-phase column.[9]

-

Mobile Phase: Acetonitrile/Water (95/5% v/v), isocratic.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 275 nm for ubiquinone and 290 nm for this compound.[7]

-

Sample Preparation: For plasma samples, deproteinization with a solvent like isopropanol (B130326) is required, followed by centrifugation. The supernatant can then be directly injected.[5]

Method 2: HPLC with Electrochemical Detection (ECD)

This method is highly sensitive for the detection of the reduced form, this compound.

-

Column: Semi-microcolumn switching system with a cleanup column and an analytical column.[5]

-

Mobile Phase (Analytical Column): 50mM NaClO₄ in methanol–IPA (90:10, v/v).[5]

-

Flow Rate (Analytical Column): 240 µL/min.[5]

-

Detection: Electrochemical detector with an oxidation potential of +650 mV.[5]

-

Sample Preparation: Similar to the UV detection method, involving protein precipitation.

Table 2: Comparison of HPLC Analytical Methods for this compound

| Parameter | HPLC-UV | HPLC-ECD |

| Principle | Measures UV absorbance | Measures the current from redox reactions |

| Sensitivity | Lower, especially for this compound | Higher for this compound |

| Selectivity | Good | Excellent for redox-active compounds |

| Primary Use | Quantification of total CoQ10 (after oxidation) | Simultaneous quantification of this compound and ubiquinone |

Antioxidant Activity Assays

The antioxidant capacity of this compound can be assessed using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of this compound in a suitable solvent.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Mix the this compound sample with the FRAP reagent.

-

Measure the absorbance of the resulting blue-colored complex at 593 nm. The absorbance is proportional to the reducing power of the sample.

Signaling Pathways and Biological Functions

This compound plays a central role in two critical cellular processes: mitochondrial respiration and antioxidant defense.

Role in the Mitochondrial Electron Transport Chain

This compound is a mobile electron carrier in the mitochondrial electron transport chain (ETC). It accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex).[8][10] This electron transfer is a key step in the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis.[11]

The process at Complex III, known as the Q-cycle, involves the oxidation of this compound to ubiquinone, releasing protons into the intermembrane space and transferring electrons to cytochrome c.[12]

References

- 1. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification [chem.rochester.edu]

- 3. CoQ10Phytosomes Improve Cellular Ubiquinone Uptake in Skeletal Muscle Cells: An Ex Vivo Study Using CoQ10-Enriched Low-Density Lipoproteins Obtained in a Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cocrystaltech.com [cocrystaltech.com]

- 8. Purification of coenzyme Q10 from fermentation extract: high-speed counter-current chromatography versus silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 11. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.uvic.ca [web.uvic.ca]

The Pivotal Role of Ubiquinol in the Mitochondrial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol, the reduced form of Coenzyme Q10, is an indispensable component of the mitochondrial electron transport chain (ETC). It functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III, a process central to aerobic respiration and ATP synthesis. This technical guide provides an in-depth exploration of this compound's role in the ETC, detailing its mechanism of action, its interaction with respiratory complexes, and the critical Q-cycle. Furthermore, this document summarizes key quantitative data, presents detailed experimental protocols for studying mitochondrial function, and utilizes visualizations to elucidate complex pathways and workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in mitochondrial research and the development of therapeutics targeting cellular bioenergetics.

Introduction: The Central Role of this compound in Cellular Energy Production

The mitochondrion, often referred to as the "powerhouse of the cell," is the primary site of cellular respiration and ATP synthesis. The electron transport chain (ETC), located in the inner mitochondrial membrane, is the final stage of aerobic respiration. It comprises a series of protein complexes (Complexes I-IV) and mobile electron carriers that work in concert to transfer electrons from NADH and FADH₂ to molecular oxygen.[1] This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1]

Coenzyme Q10 (CoQ10), also known as ubiquinone, exists in three redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (this compound).[2] this compound is a highly lipophilic molecule that resides within the inner mitochondrial membrane.[2] Its primary and most well-understood function is to act as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[1][2] This role places this compound at a critical juncture in the ETC, making it a key regulator of cellular energy production.

Mechanism of Action: Electron and Proton Transfer

This compound's function is intrinsically linked to its ability to accept and donate two electrons and two protons.[2] This property allows it to participate in the redox reactions that drive the ETC.

-

Reduction of Ubiquinone to this compound: Ubiquinone accepts two electrons from NADH at Complex I (NADH:ubiquinone oxidoreductase) and from FADH₂ at Complex II (succinate dehydrogenase), along with two protons from the mitochondrial matrix, to form this compound.[2][3]

-

Oxidation of this compound at Complex III: this compound then diffuses laterally through the inner mitochondrial membrane to Complex III (this compound:cytochrome c oxidoreductase).[4] Here, it is re-oxidized to ubiquinone in a process known as the Q-cycle, which involves the transfer of its two electrons to Complex III and the release of its two protons into the intermembrane space.[5]

This cyclical reduction and oxidation of the coenzyme Q pool is fundamental to the continuous flow of electrons through the ETC and the generation of the proton-motive force.

The Q-Cycle: A Detailed Look at this compound's Interaction with Complex III

The Q-cycle is a complex process that occurs at Complex III and is essential for the transfer of electrons from this compound to cytochrome c and the concomitant pumping of protons.[5] It involves two distinct binding sites for coenzyme Q on Complex III: the Qo site, located on the intermembrane space side, and the Qi site, on the matrix side.

The cycle proceeds in two rounds:

-

First Half of the Cycle:

-

A molecule of this compound binds to the Qo site.

-

It donates one electron to the Rieske iron-sulfur protein (ISP), which then transfers it to cytochrome c₁. From there, the electron is passed to a mobile cytochrome c molecule in the intermembrane space.[3]

-

The second electron is transferred to the low-potential heme bL and then to the high-potential heme bH within Complex III.[4]

-

The two protons from the this compound molecule are released into the intermembrane space.[3]

-

The now oxidized ubiquinone is released from the Qo site.

-

The electron that reached heme bH is transferred to a ubiquinone molecule bound at the Qi site, reducing it to a semiquinone radical.[3]

-

-

Second Half of the Cycle:

-

A second molecule of this compound binds to the Qo site.

-

It follows the same electron and proton transfer pathway as the first molecule, reducing another molecule of cytochrome c and releasing two more protons into the intermembrane space.[3]

-

The second electron from this this compound is transferred via the hemes bL and bH to the semiquinone radical at the Qi site.[3]

-

This second electron transfer, along with the uptake of two protons from the matrix, fully reduces the semiquinone to this compound.[3] This newly formed this compound is then released from the Qi site back into the coenzyme Q pool in the inner mitochondrial membrane.

-

For every two molecules of this compound oxidized at the Qo site, one molecule of ubiquinone is reduced to this compound at the Qi site. This intricate mechanism effectively doubles the number of protons translocated across the inner mitochondrial membrane for each electron passed to cytochrome c.

Quantitative Data

The following tables summarize key quantitative data related to this compound and the mitochondrial electron transport chain.

Table 1: Redox Potentials of Key Components in the Electron Transport Chain

| Component | Redox Couple | Standard Redox Potential (E₀') (mV) |

| Complex I | NAD⁺/NADH | -320 |

| Coenzyme Q | UQ/UQH₂ | +110 |

| Complex III | Fe³⁺-cytochrome c₁/Fe²⁺-cytochrome c₁ | +230 |

| Fe³⁺-cytochrome bL/Fe²⁺-cytochrome bL | -90 | |

| Fe³⁺-cytochrome bH/Fe²⁺-cytochrome bH | +50 | |

| Cytochrome c | Fe³⁺-cytochrome c/Fe²⁺-cytochrome c | +254 |

| Complex IV | ½O₂/H₂O | +820 |

Note: These are standard redox potentials and can vary depending on the specific microenvironment within the mitochondrial membrane.

Table 2: Estimated Concentrations of Coenzyme Q in Rat Tissues [6]

| Tissue | Total Coenzyme Q (nmol/g wet weight) | % this compound |

| Heart | 150 - 250 | 60 - 70% |

| Liver | 100 - 150 | 20 - 30% |

| Kidney | 80 - 120 | 40 - 50% |

| Skeletal Muscle | 40 - 80 | 60 - 80% |

| Brain | 20 - 40 | 50 - 60% |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the role of this compound and the function of the mitochondrial ETC. The following sections provide detailed methodologies for key experiments.

Spectrophotometric Assay for Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.[7][8][9][10]

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4

-

NADH solution (10 mM)

-

Decylubiquinone (B1670182) (1 mM in ethanol)

-

Rotenone (Complex I inhibitor, 2 mM in ethanol)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Assay Buffer.

-

Add decylubiquinone to the reaction mixture.

-

Add the mitochondrial sample (typically 20-50 µg of protein).

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone.

-

The Complex I activity is the rotenone-sensitive rate of NADH oxidation.

Calculation: Activity (nmol/min/mg protein) = (ΔAbs/min) / (ε * path length) * (1/protein conc.) * 1,000,000

Where:

-

ΔAbs/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

path length is the cuvette path length in cm.

-

protein conc. is the mitochondrial protein concentration in mg/mL.

Spectrophotometric Assay for Mitochondrial Complex III (this compound:Cytochrome c Reductase) Activity

This assay measures the reduction of cytochrome c, which is monitored by an increase in absorbance at 550 nm.[11][12]

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA

-

Cytochrome c (oxidized form, 1 mM)

-

Decylthis compound (reduced form, prepared by reducing decylubiquinone with sodium borohydride)

-

Antimycin A (Complex III inhibitor, 1 mM in ethanol)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Assay Buffer and cytochrome c.

-

Add the mitochondrial sample (typically 10-30 µg of protein).

-

Initiate the reaction by adding decylthis compound.

-

Monitor the increase in absorbance at 550 nm for 3-5 minutes.

-

To determine the specific Complex III activity, perform a parallel assay in the presence of antimycin A.

-

The Complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.

Calculation: Activity (nmol/min/mg protein) = (ΔAbs/min) / (ε * path length) * (1/protein conc.) * 1,000,000

Where:

-

ΔAbs/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of reduced cytochrome c (19.6 mM⁻¹cm⁻¹).

-

path length is the cuvette path length in cm.

-

protein conc. is the mitochondrial protein concentration in mg/mL.

Polarographic Measurement of Mitochondrial Oxygen Consumption

This method uses a Clark-type oxygen electrode to measure the rate of oxygen consumption by isolated mitochondria, providing a measure of overall ETC activity.[13][14]

Materials:

-

Clark-type oxygen electrode system

-

Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4

-

Substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate)

-

ADP

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN, Complex IV inhibitor)

Procedure:

-

Calibrate the oxygen electrode with air-saturated Respiration Buffer.

-

Add a known amount of isolated mitochondria to the sealed chamber.

-

Add substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate active respiration (State 3).

-

After the ADP is phosphorylated, respiration returns to a slower rate (State 4).

-

The Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) is a measure of the coupling between electron transport and oxidative phosphorylation.

-

Inhibitors can be added sequentially to pinpoint the site of any defects in the ETC.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis

BN-PAGE is a technique used to separate mitochondrial protein complexes and supercomplexes in their native, active state.[15][16][17][18][19]

Materials:

-

Isolated mitochondria

-

Digitonin (B1670571) for solubilization

-

BN-PAGE gel system (gradient gels are often used)

-

Coomassie Brilliant Blue G-250

-

In-gel activity stains for specific complexes

Procedure:

-

Solubilize mitochondrial membranes with a mild non-ionic detergent like digitonin to preserve the integrity of supercomplexes.

-

Add Coomassie Brilliant Blue G-250 to the sample, which binds to the protein complexes and imparts a negative charge for electrophoretic separation.

-

Perform electrophoresis on a native polyacrylamide gel.

-

After electrophoresis, the gel can be stained with Coomassie Blue to visualize all protein complexes or subjected to in-gel activity assays to identify specific respiratory complexes and supercomplexes.

Visualizing this compound's Role and Experimental Workflows

Signaling Pathway of the Mitochondrial Electron Transport Chain

The following diagram illustrates the flow of electrons from NADH and FADH₂ through the respiratory complexes, highlighting the central role of the this compound/Ubiquinone pool.

Caption: Electron and proton flow in the mitochondrial ETC.

Experimental Workflow for Assessing Mitochondrial Function

This diagram outlines a typical workflow for investigating the impact of a compound on mitochondrial function, starting from isolated mitochondria.

Caption: Workflow for mitochondrial function assessment.

Conclusion

This compound is a linchpin in the mitochondrial electron transport chain, facilitating the transfer of electrons and contributing to the generation of the proton gradient that drives ATP synthesis. Its central position makes it a critical component for cellular energy metabolism and a potential target for therapeutic intervention in a variety of diseases associated with mitochondrial dysfunction. A thorough understanding of its role, coupled with robust experimental methodologies, is essential for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering both theoretical knowledge and practical protocols to aid in the investigation of this vital molecule and its role in mitochondrial bioenergetics.

References

- 1. Khan Academy [khanacademy.org]

- 2. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]

- 6. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modified Blue Native Gel Approach for Analysis of Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

The Antioxidant Armament of Ubiquinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol, the reduced and active form of Coenzyme Q10, is a critical component of cellular antioxidant defense. As the only endogenously synthesized lipid-soluble antioxidant, it plays a pivotal role in protecting cellular membranes, particularly mitochondrial membranes, from the damaging effects of oxidative stress.[1] This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of this compound. These mechanisms include direct scavenging of a wide range of free radicals, the regeneration of other key antioxidants such as α-tocopherol and ascorbate (B8700270), and the potent inhibition of lipid peroxidation. Furthermore, this guide delves into the modulation of cellular signaling pathways, with a particular focus on the Nrf2/Keap1/HO-1 axis, a critical regulator of the cellular antioxidant response. Detailed experimental protocols for assessing the antioxidant efficacy of this compound are provided, alongside quantitative data to support a thorough understanding of its potent protective functions.

Core Antioxidant Mechanisms of Action

This compound's antioxidant prowess stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[1] This activity is central to its protective effects and can be categorized into three primary mechanisms.

Direct Radical Scavenging

This compound is a highly effective chain-breaking antioxidant, capable of directly reacting with and neutralizing a variety of free radicals. Its strategic location within the lipid bilayer of cellular and mitochondrial membranes allows it to intercept radicals at the site of their formation, preventing damage to lipids, proteins, and DNA.[1][2] this compound has been shown to scavenge peroxyl radicals faster than α-tocopherol, a well-known lipid-soluble antioxidant.[3]

The direct scavenging activity of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a radical, resulting in the formation of a stable this compound molecule and a less reactive radical. This process can occur in two steps, allowing a single molecule of this compound to neutralize two separate radicals, forming the transient ubisemiquinone (B1233062) radical as an intermediate before becoming fully oxidized to ubiquinone.

Caption: Direct scavenging of two peroxyl radicals by one molecule of this compound.

Regeneration of Other Antioxidants

A key feature of this compound's antioxidant capacity is its ability to regenerate other primary antioxidants, most notably α-tocopherol (vitamin E) and ascorbate (vitamin C).[4] This recycling activity enhances the overall antioxidant network of the cell.

When α-tocopherol neutralizes a lipid peroxyl radical, it is converted into the tocopheroxyl radical. This compound can then donate a hydrogen atom to this radical, regenerating the active α-tocopherol and forming the ubisemiquinone radical.[3] This synergistic relationship is crucial for maintaining the antioxidant capacity within lipid membranes. Similarly, this compound can contribute to the regeneration of ascorbate, further bolstering the cell's defense against oxidative stress.

Caption: Synergistic regeneration of α-tocopherol and ascorbate by this compound.

Inhibition of Lipid Peroxidation

This compound is a potent inhibitor of lipid peroxidation, a destructive chain reaction that damages cellular membranes and lipoproteins.[5] When low-density lipoproteins (LDL) are subjected to oxidative stress, this compound is the first antioxidant to be consumed, highlighting its primary role in protecting these particles from oxidation.[6] Its lipophilic nature allows it to reside within the hydrophobic core of membranes and lipoproteins, where it can effectively intercept lipid peroxyl radicals and break the chain of peroxidation.[1] Studies have shown that this compound can inhibit lipid peroxidation directly, without the need for Vitamin E.[5]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data, providing a basis for comparison with other antioxidants.

Table 1: Radical Scavenging Activity of this compound and Comparators

| Parameter | This compound-10 | α-Tocopherol | Reference |

| IC50 DPPH (mM) | 0.387 | > 0.387 | [7] |

| IC50 ABTS (mM) | 0.219 - 0.226 | > 0.226 | [7] |

| Stoichiometric Number (vs. Galvinoxyl) | 2.0 | 1.0 | [3] |

| Relative Reactivity (vs. Peroxyl Radicals) | 1.9 | 1.0 | [3] |

Table 2: Reaction Rate Constants of this compound with Free Radicals

| Radical Species | Reaction Rate Constant (M⁻¹s⁻¹) | Experimental Conditions | Reference |

| Hydroperoxyl Radical (HOO•) | Relatively slow | Pulse radiolysis in solvent systems | [8] |

| Superoxide (B77818) Radical (O₂⁻•) | Reacts rapidly with ubiquinone form | Pulse radiolysis in water | [8] |

Table 3: Concentration of Ubiquinone and this compound in Human Tissues

| Tissue | Ubiquinone (µg/g wet weight) | This compound (µg/g wet weight) | Reference |

| Heart | 10.6 | 65.5 | [9] |

| Kidney | 12.8 | 52.8 | [9] |

| Liver | 13.9 | 43.1 | [9] |

| Muscle | 5.8 | 32.5 | [9] |

| Brain | 2.5 | 10.5 | [9] |

Modulation of Cellular Signaling Pathways: The Nrf2 Axis

Beyond its direct antioxidant functions, this compound influences cellular signaling pathways that govern the endogenous antioxidant response. A key pathway modulated by this compound is the Keap1-Nrf2 signaling pathway.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[10][11] Studies have shown that Coenzyme Q10 can activate the Nrf2/Keap1/HO-1 signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[10]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

This compound standard solutions (various concentrations in a suitable solvent)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a working solution of DPPH.

-

In a 96-well plate or cuvettes, add a defined volume of the this compound standard or sample solution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank containing only the solvent and DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Reagents:

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Lipid source (e.g., liposomes, LDL, or tissue homogenate)

-

Peroxidation initiator (e.g., FeSO₄ and ascorbic acid)

-

This compound solution

-

-

Procedure:

-

Incubate the lipid source with the peroxidation initiator in the presence and absence of this compound at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the TCA solution to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

Add the TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath for 15-20 minutes to develop the pink chromogen.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Calculation:

-

The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).

-

The percentage inhibition of lipid peroxidation by this compound is calculated by comparing the TBARS formation in the presence and absence of the antioxidant.

-

HPLC Method for Vitamin E Regeneration

This protocol outlines a method to quantify the regeneration of α-tocopherol by this compound.

-

Reagents:

-

α-Tocopherol solution

-

This compound solution

-

Radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride)

-

Organic solvent for extraction (e.g., hexane/isopropanol mixture)

-

HPLC mobile phase (e.g., methanol/ethanol mixture)

-

-

Procedure:

-

Prepare a reaction mixture containing liposomes or another lipid matrix, α-tocopherol, and the radical initiator.

-

Divide the mixture into two groups: one with and one without the addition of this compound.

-

Incubate both groups at 37°C and collect aliquots at different time points.

-

Stop the reaction and extract the lipids using an organic solvent.

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

Inject the samples into an HPLC system equipped with a C18 column and a UV or electrochemical detector.

-

Quantify the concentrations of α-tocopherol and this compound by comparing their peak areas to those of standard curves.

-

-

Analysis:

-

Plot the concentration of α-tocopherol over time for both groups. A slower rate of α-tocopherol degradation in the presence of this compound indicates regeneration.

-

Western Blot for Nrf2 Nuclear Translocation

This protocol assesses the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, fibroblasts) and treat them with this compound for various time points.

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

-

Analysis:

-

Quantify the intensity of the Nrf2 bands in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 in this compound-treated cells indicates activation of the pathway. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to normalize the data.

-

Caption: Experimental workflow for assessing Nrf2 nuclear translocation.

Conclusion

This compound stands out as a uniquely versatile and potent antioxidant within the cellular landscape. Its multifaceted mechanism of action, encompassing direct radical scavenging, the regeneration of other critical antioxidants, and the potent inhibition of lipid peroxidation, underscores its importance in maintaining cellular integrity and mitigating oxidative damage. Furthermore, its ability to modulate the Nrf2 signaling pathway highlights a more profound role in orchestrating the cell's endogenous antioxidant defenses. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in a range of applications where oxidative stress is a key pathological driver.

References

- 1. Reactivity of ubiquinone and this compound with superoxide and the hydroperoxyl radical: implications for in vivo antioxidant activity. | Semantic Scholar [semanticscholar.org]

- 2. Comparison of the effects of alpha-tocopherol, ubiquinone-10 and probucol at therapeutic doses on atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, this compound, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of lipid peroxidation by this compound in submitochondrial particles in the absence of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary supplementation with coenzyme Q10 results in increased levels of this compound-10 within circulating lipoproteins and increased resistance of human low-density lipoprotein to the initiation of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of ubiquinone and this compound with superoxide and the hydroperoxyl radical: implications for in vivo antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Cellular uptake and intracellular trafficking of Ubiquinol

An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of Ubiquinol

Introduction

Coenzyme Q10 (CoQ10), a lipid-soluble molecule, is an essential component of cellular function, primarily existing in two forms: the oxidized state, ubiquinone, and the reduced state, this compound.[1][2] this compound is the active antioxidant form and is critical for both cellular energy production within the mitochondrial electron transport chain (ETC) and for protecting cellular membranes and lipoproteins from oxidative damage.[3][4][5] It is the only endogenously synthesized lipid-soluble antioxidant.[5][6] While the body synthesizes CoQ10, its levels in tissues tend to decline with age.[1] Understanding the mechanisms by which cells absorb and distribute exogenous this compound is paramount for researchers and drug development professionals aiming to leverage its therapeutic potential in conditions associated with mitochondrial dysfunction and oxidative stress.

This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular trafficking, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Cellular Uptake Mechanisms

The absorption of the highly lipophilic CoQ10 molecule is a complex and relatively slow process.[7][8] In circulation, CoQ10 is transported primarily within very-low-density lipoproteins (VLDLs) and low-density lipoproteins (LDLs).[8] Over 95% of the CoQ10 circulating in the plasma is in its reduced this compound form, reflecting its role as a key antioxidant in the bloodstream.[8][9] The entry of this compound from lipoproteins into the cell is multifaceted, involving several proposed mechanisms.

-

Lipoprotein-Mediated Uptake: The primary route for cellular uptake is believed to be through the endocytosis of lipoproteins, particularly LDL. Cells take up LDL particles via the LDL receptor, and the internalized CoQ10 is then released and trafficked within the cell.

-

Membrane Transporters: Recent research suggests the involvement of specific membrane protein transporters.[6] In intestinal epithelial cells, Niemann-Pick C1-like 1 (NPC1L1) has been implicated in the uptake of dietary CoQ10.[6] The scavenger receptor CD36 is also thought to play a role in recognizing and importing CoQ10 in certain tissues like brown adipose tissue.[6]

-

Passive Diffusion: Given its lipid-soluble nature, some degree of passive diffusion across the plasma membrane is also considered a potential, albeit less efficient, mechanism of uptake.[10]

-

Endomembrane System: The endomembrane system is crucial for facilitating the intracellular trafficking of CoQ10 between various membrane-bound vesicles once it has entered the cell.[6]

Intracellular Trafficking and Subcellular Localization

Once inside the cell, this compound is not confined to a single location but is distributed among various cellular membranes to perform its diverse functions. The pathways governing this distribution are intricate and not yet fully elucidated.[6]

-

Mitochondria: The primary destination for a significant portion of cellular this compound is the inner mitochondrial membrane.[6][9] Here, it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain, a process essential for ATP synthesis.[1][5] Approximately 40-50% of cellular CoQ10 is localized to mitochondrial membranes.[9]

-

Plasma Membrane: A notable amount of this compound is found in the plasma membrane, where it participates in the plasma membrane redox system (PMRS).[5][6] In this system, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and NADH-cytochrome b5 reductase reduce ubiquinone to this compound, which then acts as a potent antioxidant to protect the cell from extracellular oxidative stress and inhibit lipid peroxidation.[5][6] This function is crucial for suppressing ferroptosis, a form of iron-dependent cell death.[6]

-

Other Membranes: this compound is also present in the membranes of the endoplasmic reticulum and lysosomes, where it likely serves an antioxidant role, protecting these organelles from oxidative damage.[11]

-

Protein-Mediated Transport: The movement of the highly hydrophobic this compound molecule between membranes likely requires protein chaperones or transporters.[6] The steroidogenic acute regulatory-related lipid transfer (START) domain-containing protein 7 (STARD7) has been identified as a key player in transporting mitochondrial CoQ10 to the plasma membrane.[6] Human saposin B has also been postulated to function as a CoQ10 transporter.[6]

Quantitative Data on Cellular this compound Uptake

The following table summarizes quantitative data from various studies on the cellular uptake of Coenzyme Q10.

| Cell Line/Model | Treatment | Incubation Time | Resulting Intracellular CoQ10 Concentration | Fold Increase | Reference |

| Human Intestinal Cells (I407) | 100 nM CoQ10 Phytosome (UBQ) | 24 h | 0.05 nmoles/10⁶ cells (from 0.01 nmoles/10⁶ cells) | 5-fold | [11] |

| Rat Cardiomyoblasts (H9c2) | 100 nM CoQ10 Phytosome (UBQ) | 24 h | Dramatic increase reported | Not specified | [11] |

| Human Dermal Fibroblasts | 0.5 µg/mL CoQ10-enriched LDL (from Phytosome) | 24 h | +103% bioavailability vs. crystalline form | ~2-fold | [12] |

| Murine Skeletal Myoblasts (C2C12) | 0.5 µg/mL CoQ10-enriched LDL (from Phytosome) | 24 h | 30.2 ± 12.6 ng/mg protein (from 2.6 ± 0.5 ng/mg protein) | ~12-fold | [12] |

| Murine Skeletal Myoblasts (C2C12) | 0.5 µg/mL CoQ10-enriched LDL (from Crystalline) | 24 h | 7.9 ± 2.8 ng/mg protein (from 2.6 ± 0.5 ng/mg protein) | ~3-fold | [12] |

| Human Skin Cells (Keratinocytes) | 50 µM I₂-Q₁₀ (labeled) | Not specified | 103 ng I₂-Q₁₀/mg total protein | Not applicable | [13] |

| Human Skin Cells (Keratinocytes) | 50 µM native Q₁₀ | Not specified | 101 ng Q₁₀/mg total protein | Not applicable | [13] |

Experimental Protocols

This section details common methodologies used to study the cellular uptake and effects of this compound.

Cell Culture and Supplementation

-

Cell Lines: Commonly used cell lines include human intestinal epithelial cells (e.g., Caco-2, I407), rat cardiomyoblasts (H9c2), human dermal fibroblasts, and murine skeletal myoblasts (C2C12).[11][12]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Supplementation: CoQ10 is highly hydrophobic and requires a delivery vehicle. It can be dissolved in ethanol (B145695) or formulated in phytosomes, liposomes, or nanocapsules to enhance bioavailability.[8][11] For ex vivo studies, cells can be incubated with lipoproteins (e.g., LDL) that have been enriched with CoQ10 through prior in vivo supplementation of subjects.[12] Treatment concentrations can range from nanomolar (nM) to micromolar (µM) levels, with incubation times typically around 24 hours.[11]

This compound Extraction and Quantification

-

Principle: This protocol is for the extraction of CoQ10 from cultured cells and its quantification using High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Cell Harvesting: After incubation, cells are washed with phosphate-buffered saline (PBS), then harvested by scraping or trypsinization.

-

Lysis and Extraction: Cells are pelleted and resuspended in a solvent mixture, commonly a biphasic extraction using methanol/hexane or ethanol.[14][15][16] For example, cells can be collected in 2-propanol, centrifuged, and the supernatant used for analysis.[17] Another method involves bead-crushing gel fractions containing mitochondrial supercomplexes in a PBS:Methanol:Hexane (1:5:10 v/v/v) solution.[17]

-

Quantification by HPLC: The extract is injected into an HPLC system equipped with a C18 reverse-phase column.[11][16]

-

Mobile Phase: A common mobile phase is a mixture of ethanol and water (e.g., 97:3 v/v) or methanol/isopropanol with sodium perchlorate.[16][17]

-

Detection: this compound and ubiquinone can be detected using a UV detector (at ~275 nm) or, for higher sensitivity and specificity, an electrochemical detector (ECD).[17] To measure the redox state (the ratio of this compound to ubiquinone), samples are processed to prevent auto-oxidation, and both forms are quantified.

-

-

Normalization: The quantified CoQ10 levels are typically normalized to the total protein content of the cell lysate, which is determined by a standard protein assay (e.g., BCA or Bradford assay).[12]

-

Measurement of Mitochondrial Function and Oxidative Stress

-

Mitochondrial Respiration: Oxygen consumption rates (OCR) can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Seahorse XF Analyzer) to assess the impact of this compound on mitochondrial function.

-

ATP Measurement: Intracellular ATP levels can be quantified by HPLC with UV detection (at 260 nm), comparing peak areas to known standards.[11]

-

Oxidative Stress: Cellular reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[11] Cells are incubated with the probe, and the fluorescence intensity, which correlates with ROS levels, is measured using a plate reader or flow cytometer.

Visualizations: Pathways and Workflows

Diagram 1: Cellular Uptake and Trafficking of this compound

Caption: Overview of this compound Cellular Journey.

Diagram 2: Role of this compound in the Mitochondrial Q-Cycle

Caption: Mitochondrial Electron Transport and the Q-Cycle.

Diagram 3: this compound-Mediated Signaling Pathway

Caption: this compound-Activated cAMP-AMPK-SIRT1 Pathway.

Diagram 4: Experimental Workflow for Quantifying Cellular this compound Uptake

Caption: Workflow for Measuring this compound Uptake.

Conclusion and Future Directions

The cellular uptake and trafficking of this compound are complex, redundant processes vital to its function in bioenergetics and antioxidant defense.[6] While it is clear that lipoproteins mediate its transport in circulation and that mitochondria are a primary destination, the precise roles of specific membrane transporters and intracellular chaperones are still being actively investigated.[6] Quantitative studies demonstrate that cellular CoQ10 levels can be significantly increased through supplementation, particularly with advanced formulations that enhance bioavailability, and this uptake translates to improved mitochondrial function and reduced oxidative stress.[11][12]

Future research should focus on:

-

Identifying and characterizing the full complement of protein transporters responsible for this compound's movement across the plasma membrane and between organelles.

-

Elucidating the regulatory mechanisms that control the subcellular distribution of the CoQ10 pool in response to metabolic state and cellular stress.

-

Developing more effective delivery systems to target this compound to specific tissues, such as skeletal muscle and the brain, which are often resistant to significant increases in CoQ10 levels.[12][18]

A deeper understanding of these processes will be critical for optimizing the therapeutic use of this compound in a wide range of human diseases.

References

- 1. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. The Instability of the Lipid-Soluble Antioxidant this compound: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for cellular energy production and antioxidant defense [nutraingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 7. workuphq.com [workuphq.com]

- 8. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Absorption of Q10 Article [pharmanord.com]

- 11. mdpi.com [mdpi.com]

- 12. CoQ10Phytosomes Improve Cellular Ubiquinone Uptake in Skeletal Muscle Cells: An Ex Vivo Study Using CoQ10-Enriched Low-Density Lipoproteins Obtained in a Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing Cellular Uptake of Exogenous Coenzyme Q10 into Human Skin Cells by X-ray Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Water Soluble CoQ10 Formulation Improves Intracellular Distribution and Promotes Mitochondrial Respiration in Cultured Cells | PLOS One [journals.plos.org]

- 17. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Ubiquinol's Crucial Role in Cellular Respiration and ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquinol, the reduced and active form of Coenzyme Q10, is a pivotal component of the mitochondrial electron transport chain (ETC), playing an indispensable role in cellular respiration and the generation of adenosine (B11128) triphosphate (ATP). This technical guide provides an in-depth exploration of this compound's function as a mobile electron carrier, its critical involvement in the Q-cycle at Complex III, and its potent antioxidant properties that protect mitochondria from oxidative damage. This document summarizes quantitative data on this compound's impact on bioenergetics, details key experimental protocols for its study, and presents visual representations of the associated biochemical pathways and experimental workflows to support advanced research and drug development endeavors.

Introduction: The Central Role of this compound in Cellular Bioenergetics

Cellular energy, in the form of ATP, is predominantly produced through oxidative phosphorylation within the mitochondria. This process relies on the sequential transfer of electrons through the ETC, a series of protein complexes embedded in the inner mitochondrial membrane. Coenzyme Q10 (CoQ10), a lipid-soluble molecule, exists in a redox cycle, alternating between its oxidized form, ubiquinone, and its reduced form, this compound.[1] this compound is the active antioxidant form of CoQ10 and is essential for transferring electrons from Complex I and Complex II to Complex III of the ETC.[2][3] This function is not only critical for maintaining the electron flow that drives proton pumping and subsequent ATP synthesis but also positions this compound as a key player in mitigating oxidative stress at its source.[2] The concentration and redox state of the CoQ10 pool are, therefore, critical determinants of mitochondrial efficiency and cellular health.

This compound as a Mobile Electron Carrier in the Electron Transport Chain

This compound's primary function in cellular respiration is to act as a mobile carrier of electrons. It collects electrons from two main entry points into the ETC:

-

Complex I (NADH:ubiquinone oxidoreductase): This complex oxidizes NADH generated from various metabolic pathways, such as the Krebs cycle, and transfers two electrons to ubiquinone, reducing it to this compound.[4] This process is coupled with the translocation of four protons across the inner mitochondrial membrane.[4]

-

Complex II (Succinate dehydrogenase): This enzyme, which is also a component of the Krebs cycle, oxidizes succinate (B1194679) to fumarate (B1241708) and transfers the resulting electrons to ubiquinone, forming this compound.[5]

Once formed, this compound diffuses laterally within the inner mitochondrial membrane to Complex III (cytochrome bc1 complex), where it donates its electrons, thus linking the initial dehydrogenases to the latter part of the ETC.[6]

The Q-Cycle: this compound's intricate role at Complex III

The transfer of electrons from the two-electron carrier this compound to the one-electron carrier cytochrome c is orchestrated by a complex mechanism known as the Q-cycle, which occurs at Complex III.[7][8] This cycle ensures the efficient transfer of electrons and contributes to the proton gradient.

The Q-cycle can be described in two rounds:

Round 1:

-

A this compound molecule binds to the Qo site of Complex III.

-

It donates one electron to the Rieske iron-sulfur protein, which then transfers it to cytochrome c1 and subsequently to a molecule of cytochrome c.[9] This electron continues down the ETC to Complex IV.

-

The second electron is transferred to the bL heme and then to the bH heme of cytochrome b.[7]

-

This electron is then used to reduce a molecule of ubiquinone bound at the Qi site to a semiquinone radical.[8]

-

The two protons from the initial this compound are released into the intermembrane space.[9]

Round 2:

-

A second molecule of this compound binds to the Qo site and repeats the process of donating one electron to a new molecule of cytochrome c and the other to the cytochrome b hemes.[7][9]

-

The electron transferred to the cytochrome b hemes then reduces the semiquinone radical at the Qi site to fully reduced this compound, taking up two protons from the mitochondrial matrix.[7][9]

For every two molecules of this compound oxidized at the Qo site, one molecule of ubiquinone is reduced to this compound at the Qi site. This cyclic process results in the net transfer of two electrons to cytochrome c and the translocation of four protons across the inner mitochondrial membrane, contributing significantly to the proton-motive force that drives ATP synthesis.[7][8]

This compound as a Potent Mitochondrial Antioxidant

During oxidative phosphorylation, a small percentage of electrons can prematurely leak from the ETC and react with molecular oxygen to form superoxide (B77818) radicals (O2•-), a primary reactive oxygen species (ROS).[10] Complex I and Complex III are major sites of superoxide production.[10]

This compound plays a crucial role in mitigating this oxidative stress in several ways:

-

Direct Radical Scavenging: As the reduced form of CoQ10, this compound can directly donate its electrons to neutralize lipid peroxyl radicals, thereby preventing lipid peroxidation within the mitochondrial membrane.[2]

-

Regeneration of Other Antioxidants: this compound can regenerate the antioxidant forms of vitamin E (α-tocopherol) and vitamin C (ascorbate), further enhancing the overall antioxidant capacity of the cell.[1]

-

Maintaining ETC Efficiency: By ensuring the efficient transfer of electrons, this compound helps to minimize the conditions that favor electron leakage and ROS formation.

The ratio of this compound to ubiquinone is a key indicator of the mitochondrial redox state and the level of oxidative stress.[11]

Quantitative Data on this compound's Function

The following tables summarize key quantitative parameters related to this compound's role in cellular respiration.

| Parameter | Representative Value | Experimental System | Reference |

| This compound and ATP Production | |||

| ATP Synthesis Rate | Increases with this compound availability (specific values vary with experimental conditions) | Isolated rat mitochondria | [12] |

| P/O Ratio (ATP produced per oxygen atom consumed) | ~2.5 with NADH-linked substrates (involving this compound) | Vertebrate mitochondria | |

| P/O Ratio | ~1.5 with succinate (involving this compound) | Vertebrate mitochondria | |

| Electron Transfer Kinetics | |||

| Electron Transfer from this compound to Cytochrome c | Follows pool behavior kinetics | Reconstituted this compound-cytochrome c reductase and cytochrome c oxidase | [7] |

| Turnover number of Complex I (NADH:ubiquinone reductase) | ~104 min⁻¹ | Mouse brain mitochondria | |

| Impact on Reactive Oxygen Species (ROS) | |||

| Superoxide Production from Complex III | Can be released to both sides of the inner mitochondrial membrane | Isolated mitochondria | [6] |

| H₂O₂ Production | Dependent on substrate and inhibitor conditions | Isolated mouse brain mitochondria | [3] |

| Reduction in Cytosolic ROS with this compound Supplementation | ~35-37% decrease post-exercise | Peripheral blood mononuclear cells from athletes |

Table 1: Quantitative data on this compound's bioenergetic and antioxidant functions.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating mitochondria for functional assays.

Materials:

-

Homogenization buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)

-

Phosphate-buffered saline (PBS)

-

Dounce tissue grinder

-

Refrigerated centrifuge

Procedure:

-

Harvest cultured cells (e.g., from 10 x 100 cm² dishes at ~80% confluency).[7]

-

Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 3 minutes at 4°C after each wash.[7]

-

Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer.[7]

-

Homogenize the cells using a Dounce tissue grinder on ice. The number of strokes will depend on the cell type and should be optimized to maximize cell disruption while minimizing mitochondrial damage.[7]

-

Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.[7]

-

Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 2 minutes at 4°C to pellet the mitochondria.[7]

-

Discard the supernatant and resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.[7]

Quantification of Ubiquinone and this compound by HPLC-UV

This protocol outlines a method for the simultaneous quantification of the oxidized and reduced forms of Coenzyme Q10.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol, ethanol, isopropanol)

-

Ubiquinone and this compound standards

-

Extraction solvents (e.g., hexane, ethanol)

Procedure:

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with a solvent like ethanol.

-

Extract ubiquinone and this compound from the sample using a non-polar solvent such as hexane.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Perform isocratic or gradient elution with the mobile phase to separate ubiquinone and this compound.

-

Detect the analytes using a UV detector at a wavelength of 275 nm.[8]

-

-

Quantification:

-

Generate a standard curve using known concentrations of ubiquinone and this compound standards.

-

Determine the concentrations of ubiquinone and this compound in the sample by comparing their peak areas to the standard curve.

-

Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) in live cells to assess key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[6]

-

Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors.

-

-

Assay Execution:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will sequentially inject the inhibitors and measure the OCR at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2]

-

Spectrophotometric Assay of Mitochondrial Complex III Activity

This protocol measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Spectrophotometer

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

Decylthis compound (substrate)

-

Cytochrome c (oxidized)

-

Antimycin A (inhibitor)

-

Isolated mitochondria

Procedure:

-

Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

-

Add the isolated mitochondrial sample to the reaction mixture.

-

Initiate the reaction by adding the substrate, decylthis compound.

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

To determine the specific activity of Complex III, perform a parallel assay in the presence of the inhibitor antimycin A and subtract this rate from the uninhibited rate.

Visualizations of Key Pathways and Workflows

Diagrams

Figure 1: Overview of the Electron Transport Chain.

Figure 2: The Q-Cycle at Complex III.

Figure 3: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

This compound is a linchpin in mitochondrial bioenergetics, serving the dual, critical functions of electron transport and antioxidant defense. Its role in the electron transport chain, particularly within the Q-cycle at Complex III, is fundamental to the generation of the proton-motive force that drives ATP synthesis. Furthermore, its capacity to neutralize reactive oxygen species safeguards the integrity of mitochondrial function. A thorough understanding of this compound's mechanism of action and the ability to accurately quantify its levels and effects are paramount for research into mitochondrial dysfunction, aging, and the development of novel therapeutic strategies targeting cellular metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing these critical areas of scientific inquiry.

References

- 1. Analysis of the Kinetics and Bistability of this compound:Cytochrome c Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome c-mediated electron transfer between this compound-cytochrome c reductase and cytochrome c oxidase. Kinetic evidence for a mobile cytochrome c pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superoxide produced by mitochondrial complex III plays a pivotal role in the execution of ferroptosis induced by cysteine starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome c-mediated electron transfer between this compound-cytochrome c reductase and cytochrome c oxidase. Kinetic evidence for a mobile cytochrome c pool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the kinetics and bistability of this compound:cytochrome c oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aklectures.com [aklectures.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cellular respiration - Wikipedia [en.wikipedia.org]

- 12. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Antioxidant Relationship: A Technical Guide to Ubiquinol-Mediated Vitamin E Regeneration

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract